![molecular formula C10H18ClNO2 B1142801 9-氮杂双环[3.3.1]壬烷-3-羧酸甲酯盐酸盐 CAS No. 1363382-45-9](/img/structure/B1142801.png)

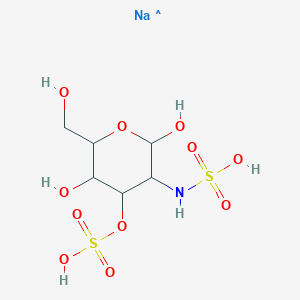

9-氮杂双环[3.3.1]壬烷-3-羧酸甲酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6α-Hydroxy-11-deoxycortisol is a steroid molecule synthesized from 11-deoxycortisol. It is part of a group of compounds that have been studied for their unique chemical structures and biological implications. This detailed overview focuses on the synthesis, molecular structure analysis, chemical reactions and properties, and both physical and chemical properties analyses of 6α-Hydroxy-11-deoxycortisol.

Synthesis Analysis

The synthesis of 6α-Hydroxy-11-deoxycortisol involves the A-ring reduction and hydroxylation of 11-deoxycortisol, corticosterone, and 11-dehydrocorticosterone. This process yields 6α-hydroxylated compounds through a two-step reaction starting from the corresponding 6-hydroxy-4-pregnene-3-ones. Selective reduction and enzymatic reduction steps are critical, leading to the production of tetrahydro steroids (Kraan et al., 1994).

Molecular Structure Analysis

The molecular structure of 6α-Hydroxy-11-deoxycortisol is characterized using techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC/MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods confirm the presence of the hydroxyl group at the 6α position and the absence of the 11-keto group, which is a defining feature of 11-deoxycortisol derivatives (Kraan et al., 1994).

Chemical Reactions and Properties

6α-Hydroxy-11-deoxycortisol participates in various chemical reactions, showcasing its ability to be modified or used as a precursor for further steroid synthesis. Its chemical properties, including reactivity and stability, are influenced by the hydroxyl and keto groups' positions, making it a significant compound for steroid biochemistry research (Kraan et al., 1994).

Physical Properties Analysis

The physical properties of 6α-Hydroxy-11-deoxycortisol, such as solubility, melting point, and crystalline structure, are essential for understanding its behavior in biological systems and its potential therapeutic applications. These properties are determined using analytical techniques that provide insights into the compound's pharmacokinetic profile (Kraan et al., 1994).

Chemical Properties Analysis

The chemical properties of 6α-Hydroxy-11-deoxycortisol, including its acidity, basicity, and reactivity towards other chemical entities, are crucial for its role in synthetic and medicinal chemistry. Understanding these properties enables the exploration of its potential as a precursor in the synthesis of more complex steroid molecules and its interactions within biological systems (Kraan et al., 1994).

科学研究应用

结构和构象分析

NMR 研究和构象行为: 大量 NMR 研究揭示了各种取代的 3-氮杂双环[3.3.1]壬烷-9-酮的构象行为。这些与 9-氮杂双环[3.3.1]壬烷-3-羧酸甲酯盐酸盐相关的化合物以双椅构象存在,取代基呈赤道取向 (Park、Jeong 和 Parthiban,2011)。

晶体结构分析: 已经确定了衍生自 3-甲基-2,4-二苯基-3-氮杂双环[3.3.1]壬烷-9β-醇的相关酯的晶体结构,为这些双环化合物的结构和构象方面提供了宝贵信息 (Iriepa 等,1995)。

合成和立体化学

衍生物的合成: 已经开发出合成技术来创建 9-甲基-3 β-苯基-2-取代-9-氮杂双环[3.3.1]壬烷的衍生物,有助于理解这些化合物的立体化学和结合亲和力 (Chen 等,1996)。

分子力学计算: 通过分子力学计算和 NMR 光谱研究 3-氮杂双环[3.3.1]壬烷衍生物,可以更深入地了解这些化合物的构象行为和立体化学 (Arias-Pérez、Alejo 和 Maroto,1997)。

药理应用

潜在的镇痛活性: 某些 3-氮杂双环 [3. 3. 1] 壬烷衍生物显示出有希望的镇痛活性,表明潜在的药理应用 (Oki 等,1970)。

抗胆碱能活性: 合成 3-甲基-3-氮杂双环[3, 3, 1]壬烷-9-基酯的 α、β 异构体揭示了有效的中央抗胆碱能活性,表明它们在抗胆碱能药物中的潜在用途 (Xiao,1984)。

药物发现和设计

二肽模拟物: 合成立体控制的二肽类似物,如 2-氧代-3-(N-Cbz-氨基)-1-氮杂双环[4.3.0]壬烷-9-羧酸酯,展示了这些化合物在基于肽的药物发现中的潜力 (Mulzer、Schülzchen 和 Bats,2000)。

药物发现的高效合成: 已经开发了一种用于氮杂双环[X.Y.0]烷基氨基酸(可用作刚性二肽模拟物)的有效合成路线。这有助于基于肽的药物发现中的构效关系研究 (Mandal 等,2005)。

属性

IUPAC Name |

methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-13-10(12)7-5-8-3-2-4-9(6-7)11-8;/h7-9,11H,2-6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCTVWROYBTWOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2CCCC(C1)N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/no-structure.png)

![4-[(1S)-1-amino-2-methylpropyl]phenol](/img/structure/B1142727.png)

![6,7-Dihydro-5H-spiro[benzo[4,5]thieno[2,3-d]pyrimidine-8,2'-[1,3]dithiolane]-2,4(1H,3H)-dione](/img/structure/B1142737.png)

![Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate](/img/structure/B1142738.png)